Tris(3-fluorophenyl)(phenyl)stannane
Description
Tris(3-fluorophenyl)(phenyl)stannane is an organotin compound featuring a central tin atom bonded to three 3-fluorophenyl groups and one phenyl group. Organotin compounds are widely used in cross-coupling reactions, catalysis, and material science due to their tunable electronic and steric profiles . The fluorinated aryl groups in this compound likely enhance its electron-withdrawing character, influencing reactivity and thermal stability compared to non-fluorinated analogs.
Properties
CAS No. |
62942-28-3 |
|---|---|
Molecular Formula |
C24H17F3Sn |
Molecular Weight |
481.1 g/mol |
IUPAC Name |
tris(3-fluorophenyl)-phenylstannane |
InChI |
InChI=1S/3C6H4F.C6H5.Sn/c3*7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h3*1-2,4-5H;1-5H; |
InChI Key |
GJIMTINEPFQINH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(3-fluorophenyl)(phenyl)stannane can be synthesized through the Stille coupling reaction, which involves the coupling of organotin compounds with halides or pseudohalides. The reaction typically requires a palladium catalyst and can be carried out under mild conditions . The general reaction scheme is as follows:
R-Sn(3-C6H4F)3+R’-X→R-R’+Sn(3-C6H4F)3X
where R represents the phenyl group, and X represents a halide or pseudohalide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tris(3-fluorophenyl)(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into organotin hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halides or pseudohalides as reactants, with palladium catalysts facilitating the reaction.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the reactants used.
Scientific Research Applications
Tris(3-fluorophenyl)(phenyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the Stille coupling reaction.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tris(3-fluorophenyl)(phenyl)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The presence of fluorine atoms enhances its reactivity and selectivity in certain reactions .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Properties of Selected Organotin Compounds
Key Observations:
- Electron Effects: Fluorinated aryl groups (e.g., 3-fluorophenyl or trifluoromethyl) increase electron-withdrawing capacity, which can reduce yields in Pd-catalyzed oxidative diarylation reactions compared to alkyl-substituted stannanes .
- Steric Considerations: Bulky substituents (e.g., tributyl or perfluoroalkyl groups) may hinder reactivity in cross-couplings, as seen in , where highly fluorinated tin hydrides prioritize easy purification over catalytic utility .
Thermal Stability and Decomposition
Similarly, perfluorinated tin compounds (e.g., Tris[(2-perfluorohexyl)ethyl]tin Hydride) exhibit stability under moderate heating, making them suitable for applications requiring controlled decomposition .
Solubility and Purification
Fluorinated tin compounds often exhibit unique solubility profiles. For instance, Tris[(2-perfluorohexyl)ethyl]tin Hydride is sparingly soluble in polar solvents but easily purified via fractional crystallization due to its high fluorine content . In contrast, non-fluorinated analogs like Trimethyl(3-methylphenyl)stannane are more soluble in organic solvents but require chromatographic purification .
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